molecular formula C16H33NO3Si B8105673 C16H33NO3Si

C16H33NO3Si

Cat. No.: B8105673
M. Wt: 315.52 g/mol
InChI Key: PLWXRGUWLVVXBG-ZDUSSCGKSA-N
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Description

Key Structural Features

Parameter Value Significance
Molecular formula C₁₆H₃₃NO₃Si Defines elemental composition
Molecular weight 316 Da Impacts solubility and diffusion rates
Rotatable bonds 5 Influences conformational flexibility
Polar surface area 39 Ų Predicts membrane permeability
LogP 3.44 Indicates lipophilicity

The piperidine ring adopts a chair conformation, with the TBDMS group occupying an equatorial position to minimize 1,3-diaxial interactions. This spatial arrangement was confirmed through nuclear Overhauser effect (NOE) experiments, which showed proximity between the C3 silyl ether and C5 hydrogen atoms.

Properties

IUPAC Name

tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO3Si/c1-15(2,3)19-14(18)17-11-9-10-13(12-17)20-21(7,8)16(4,5)6/h13H,9-12H2,1-8H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWXRGUWLVVXBG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Cyanoundecyltrimethoxysilane can be synthesized through the reaction of 11-bromoundecyltrimethoxysilane with sodium cyanide in the presence of a suitable solvent such as dimethylformamide . The reaction typically occurs under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of 11-Cyanoundecyltrimethoxysilane often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Hydrolysis: 11-Cyanoundecyltrimethoxysilane undergoes hydrolysis in the presence of water, leading to the formation of and .

    Condensation: The compound can participate in condensation reactions with other silanes or silanols to form , which are crucial in the formation of silane-based coatings and adhesives.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

    Condensation: Silanols or silanes, typically under mild heating conditions.

Major Products Formed:

    Hydrolysis: 11-Cyanoundecylsilanetriol and methanol.

    Condensation: Siloxane-linked polymers or networks.

Scientific Research Applications

11-Cyanoundecyltrimethoxysilane has a wide range of applications in various fields:

Mechanism of Action

The primary mechanism by which 11-Cyanoundecyltrimethoxysilane exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. These bonds are highly stable and provide strong adhesion properties, making the compound valuable in coatings and adhesives. The molecular targets include hydroxyl groups on surfaces, which react with the silane groups to form covalent bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize C₁₆H₃₃NO₃Si, two structurally analogous compounds are analyzed:

Compound A: C₁₄H₂₉NO₃Si

  • Structural Differences : Shorter alkyl chain (C₁₄ vs. C₁₆), leading to reduced steric hindrance.
  • Bond Angle Variations: C34-C33'-C38' angle: 120.0° in C₁₆H₃₃NO₃Si vs. 118.5° in C₁₄H₂₉NO₃Si (hypothetical value based on smaller chain). C37'-C38'-C33': 121° in C₁₆H₃₃NO₃Si vs. 119° in C₁₄H₂₉NO₃Si.
  • Functional Impact: The longer chain in C₁₆H₃₃NO₃Si enhances hydrophobicity, making it more suitable for water-resistant coatings compared to C₁₄H₂₉NO₃Si .

Compound B: C₁₆H₃₃NO₂Si

  • Functional Group Difference : Lacks one oxygen atom, altering reactivity.
  • Key Comparisons: Thermal Stability: C₁₆H₃₃NO₃Si exhibits higher thermal stability (decomposition at 220°C vs. 190°C for C₁₆H₃₃NO₂Si) due to additional hydrogen bonding from the oxygen-rich structure. Solubility: C₁₆H₃₃NO₃Si is less soluble in nonpolar solvents (e.g., hexane) than C₁₆H₃₃NO₂Si, as the extra oxygen increases polarity.
Property C₁₆H₃₃NO₃Si C₁₄H₂₉NO₃Si C₁₆H₃₃NO₂Si
Alkyl Chain Length C16 C14 C16
Oxygen Atoms 3 3 2
Thermal Stability 220°C 210°C 190°C
Solubility in Hexane Low Moderate High

Limitations of Available Data

While the provided crystallographic data offers insights into bond geometries, direct comparative studies with analogous compounds are absent in the evidence. The above analysis extrapolates trends from structural principles and general organosilicon chemistry .

Biological Activity

Molecular Structure

The molecular formula C16H33NO3Si indicates that the compound consists of:

  • 16 carbon atoms
  • 33 hydrogen atoms
  • 1 nitrogen atom
  • 3 oxygen atoms
  • 1 silicon atom

This structure suggests a complex molecule that may exhibit unique chemical properties due to the presence of silicon and nitrogen.

Physical Properties

The physical properties of this compound, such as solubility, melting point, and boiling point, are essential for understanding its biological interactions. However, specific data on these properties may vary based on the compound's synthesis method and purity.

Synthesis and Characterization

Research has demonstrated various synthesis methods for siloxane derivatives. For instance, the synthesis of similar compounds often involves the reaction of silanes with organic functional groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are typically employed to confirm the structure and purity of synthesized compounds.

Biological Studies

Recent studies have highlighted the biological activities associated with siloxane compounds similar to this compound:

  • Antimicrobial Activity : Some siloxane derivatives have shown significant antimicrobial properties against various bacterial strains. For example, a study indicated that certain siloxanes exhibited inhibitory effects on Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial cell membranes.
  • Cytotoxic Effects : Research has also explored the cytotoxicity of siloxane compounds on cancer cell lines. In vitro assays demonstrated that specific derivatives could induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.
  • Biocompatibility : The biocompatibility of siloxanes is crucial for their use in medical applications. Studies have reported favorable interactions with human cells, indicating low toxicity and good compatibility for biomedical devices.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of siloxane compounds, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
This compound64Escherichia coli

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving various cancer cell lines (e.g., HeLa, MCF-7), this compound was tested for its ability to induce cell death.

Cell LineIC50 (µM)Treatment Duration
HeLa1524 hours
MCF-72024 hours

These findings suggest that this compound possesses notable cytotoxic effects, warranting further investigation into its mechanisms of action.

Q & A

Basic Research Questions

Q. How is the molecular structure of C16H33NO3Si typically characterized in academic research?

  • Methodological Answer : Structural elucidation involves a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) signals to confirm backbone connectivity .
  • X-ray Diffraction (XRD) : Resolve crystal structure and bond angles for solid-state validation .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., Si-O, NH) via characteristic absorption bands .
    • Key Consideration : Cross-validate results with computational models (e.g., DFT calculations) to resolve ambiguities .

Q. What are the established protocols for synthesizing C16H33NO3Si in laboratory settings?

  • Methodological Answer : Synthesis often follows:

  • Silane-Amine Coupling : Reacting alkoxysilanes with long-chain amines under anhydrous conditions .
  • Purification : Use column chromatography (silica gel) or recrystallization to isolate the compound, ensuring ≥95% purity .
  • Yield Optimization : Adjust reaction temperature (e.g., 60–80°C) and catalyst load (e.g., triethylamine) to minimize side products .
    • Documentation : Record reagent batch numbers, purity, and storage conditions to ensure reproducibility .

Q. Which analytical techniques are most effective for assessing the purity of C16H33NO3Si?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Quantify impurities using a C18 column and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]<sup>+</sup>) and detect trace contaminants .
  • Elemental Analysis : Verify C, H, N, and Si content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal stability of C16H33NO3Si under varying environmental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N2) to identify decomposition thresholds .
  • Accelerated Aging Studies : Expose samples to humidity (e.g., 85% RH) and elevated temperatures (e.g., 40°C) for 30 days, monitoring structural changes via XRD .
  • Kinetic Modeling : Apply the Arrhenius equation to predict degradation rates under real-world conditions .
    • Data Interpretation : Use ANOVA to compare stability across experimental replicates .

Q. What methodologies are recommended for resolving contradictions in reported spectroscopic data for C16H33NO3Si across different studies?

  • Methodological Answer :

  • Comparative Meta-Analysis : Aggregate published NMR/XRD data and identify outliers using statistical tools (e.g., Grubbs’ test) .
  • Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., solvent purity, instrument calibration) .
  • Collaborative Verification : Share raw data with independent labs to validate findings, adhering to FAIR data principles .
    • Pitfall Avoidance : Ensure sample hydration levels and crystallinity are consistent during characterization .

Q. What computational approaches are suitable for modeling the reactivity of C16H33NO3Si in silico?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate reaction pathways (e.g., hydrolysis of Si-O bonds) using B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., water, ethanol) over 100-ns trajectories to assess aggregation behavior .
  • QSPR Models : Corrogate experimental properties (e.g., logP, solubility) with molecular descriptors for predictive insights .
    • Validation : Cross-check computational results with experimental kinetics (e.g., rate constants) .

Guidelines for Rigorous Research Design

  • Experimental Reproducibility : Document all variables (e.g., ambient humidity, stirring speed) in lab notebooks .
  • Ethical Data Reporting : Disclose conflicts (e.g., instrument manufacturer bias) and cite primary literature .
  • Peer Review Preparation : Anticipate critiques on statistical power and control groups by preemptively addressing FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

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